7-Methyl-6-nitro-2-phenylindolizine
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Overview
Description
7-Methyl-6-nitro-2-phenylindolizine is a nitrogen-containing heterocyclic compound that belongs to the indolizine family. Indolizines are known for their diverse biological activities and are widely studied in medicinal chemistry. The compound’s structure features a fused bicyclic system with a nitro group at the 6th position, a methyl group at the 7th position, and a phenyl group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methyl-6-nitro-2-phenylindolizine typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-phenylpyridine with methyl nitroacetate under basic conditions, followed by cyclization to form the indolizine core. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 7-Methyl-6-nitro-2-phenylindolizine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic substitution reactions can occur at the 3-position of the indolizine ring, often using reagents like halogens or sulfonyl chlorides.
Cycloaddition: The compound can participate in cycloaddition reactions, such as the [4+2] cycloaddition with dienophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C).
Substitution: Halogens (e.g., bromine), sulfonyl chlorides, Lewis acids.
Cycloaddition: Dienophiles, heat or microwave irradiation.
Major Products Formed:
Reduction: 7-Methyl-6-amino-2-phenylindolizine.
Substitution: 3-substituted derivatives of this compound.
Cycloaddition: Cycloadducts with various dienophiles.
Scientific Research Applications
7-Methyl-6-nitro-2-phenylindolizine has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mechanism of Action
The mechanism of action of 7-Methyl-6-nitro-2-phenylindolizine involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular targets and pathways are ongoing, with some evidence suggesting its role in modulating oxidative stress and inflammation .
Comparison with Similar Compounds
7-Methyl-2-phenylindolizine: Lacks the nitro group, resulting in different reactivity and biological activity.
6-Nitro-2-phenylindolizine:
7-Cyano-6-nitro-2-phenylindolizine: Contains a cyano group instead of a methyl group, leading to different electronic properties and reactivity.
Uniqueness: 7-Methyl-6-nitro-2-phenylindolizine is unique due to the presence of both the nitro and methyl groups, which confer distinct chemical reactivity and biological activity
Properties
CAS No. |
113614-02-1 |
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Molecular Formula |
C15H12N2O2 |
Molecular Weight |
252.27 g/mol |
IUPAC Name |
7-methyl-6-nitro-2-phenylindolizine |
InChI |
InChI=1S/C15H12N2O2/c1-11-7-14-8-13(12-5-3-2-4-6-12)9-16(14)10-15(11)17(18)19/h2-10H,1H3 |
InChI Key |
UTUCGZKVOFJJHW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CC(=CN2C=C1[N+](=O)[O-])C3=CC=CC=C3 |
Origin of Product |
United States |
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